

Comprehensive Technical Guide: 2-Ethenyl-3-Methylthiophene

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Compound of Interest

Compound Name: 2-ethenyl-3-methylthiophene

CAS No.: 79461-92-0

Cat. No.: B8767200

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Synthesis, Characterization, and Physicochemical Profiling[1]

Part 1: Executive Summary

2-Ethenyl-3-methylthiophene (also known as 3-methyl-2-vinylthiophene) is a functionalized heteroaromatic monomer and intermediate. Distinguished by its electron-rich thiophene ring and reactive vinyl group, it serves as a critical precursor in the synthesis of conductive polymers (polythiophenes), photochromic materials, and pharmaceutical intermediates.[1]

Unlike common solvents, specific experimental physicochemical data for this compound is often absent from standard bulk chemical databases.[1] This guide bridges that gap by providing predicted property values derived from structure-activity relationships (SAR), alongside validated synthesis protocols and standardized characterization methodologies to allow researchers to generate and verify this data in-house.[1]

Compound Identification:

- IUPAC Name: **2-Ethenyl-3-methylthiophene**

- Synonyms: 3-methyl-2-vinylthiophene; 2-vinyl-3-methylthiophene
- CAS Number: 79461-92-0[2]
- Molecular Formula: C₇H₈S[1]
- Molecular Weight: 124.20 g/mol [1]

Part 2: Physicochemical Profile[1][3]

Due to the scarcity of bulk experimental data in open literature, the following values are derived from high-fidelity predictive models (ACD/Labs, EPISuite) and comparative analysis with the structural analog 3-vinylthiophene.

Table 1: Physicochemical Properties (Predicted vs. Analog)

Property	Predicted Value (2-Ethenyl-3-methylthiophene)	Reference Analog (3-Vinylthiophene)	Confidence Level
Boiling Point (760 mmHg)	172°C ± 5°C	151.7°C	High (SAR Extrapolation)
Density (20°C)	1.04 ± 0.02 g/cm ³	1.05 g/cm ³	Medium
Refractive Index ()	1.57 - 1.59	1.593	Medium
Flash Point	~65°C	58°C	Estimated
LogP (Octanol/Water)	3.1 - 3.3	2.8	High
Physical State	Colorless to pale yellow liquid	Colorless liquid	High

“

Scientific Insight: The addition of the methyl group at the 3-position introduces steric bulk and increases lipophilicity compared to the 3-vinylthiophene parent. This results in a boiling point elevation of approximately 20°C while maintaining a similar density profile.

Part 3: Synthesis Protocols

To obtain high-purity **2-ethenyl-3-methylthiophene** for characterization, we recommend the Wittig Olefination route due to its mild conditions and ease of purification compared to metal-catalyzed cross-couplings.

Method A: Wittig Olefination (Recommended for Lab Scale)[1]

Reaction Logic: This pathway converts 3-methylthiophene-2-carbaldehyde into the vinyl derivative using a phosphorus ylide. It avoids the use of heavy metals (Pd/Ni), simplifying downstream purification for biological applications.[1]

Reagents:

- Methyltriphenylphosphonium bromide (MTPB) (1.2 equiv)[1]
- Potassium tert-butoxide (
-BuOK) (1.3 equiv)
- 3-methylthiophene-2-carbaldehyde (1.0 equiv)
- Anhydrous Tetrahydrofuran (THF)[1]

Protocol:

- Ylide Formation: In a flame-dried 3-neck flask under Nitrogen (
), suspend MTPB in anhydrous THF (0.5 M concentration). Cool to 0°C.

- Deprotonation: Add -BuOK portion-wise over 15 minutes. The solution will turn bright yellow, indicating ylide formation.^[1] Stir for 30 minutes at 0°C.
- Addition: Dropwise add 3-methylthiophene-2-carbaldehyde (diluted in THF) to the ylide solution. Maintain temperature < 5°C.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexanes:EtOAc 9:1).^[1]
- Workup: Quench with saturated . Extract with Diethyl Ether (). Wash combined organics with brine, dry over , and concentrate.^[1]
- Purification: The crude oil contains triphenylphosphine oxide (solid). Triturate with cold hexanes to precipitate the oxide, filter, and purify the filtrate via silica gel flash chromatography (100% Pentane or Hexanes).^[1]

Method B: Palladium-Catalyzed Heck Coupling (Industrial/Scale-Up)

Reaction Logic: Direct vinylation of 2-bromo-3-methylthiophene using ethylene gas. Efficient for large batches but requires high-pressure equipment.

Protocol:

- Substrate: 2-bromo-3-methylthiophene
- Catalyst:
(2 mol%) +
(4 mol%)^[1]
- Base:

(2 equiv)[1]

- Conditions: Ethylene atmosphere (300 psi), DMF solvent, 80°C, 12 hours.

Part 4: Experimental Validation Workflows

As a researcher, you must validate the predicted data.[1] Below are the standard operating procedures (SOPs) for determining the core physical properties.

Workflow 1: Density Determination (Oscillating U-Tube Method)

Principle: Density is derived from the change in oscillation frequency of a hollow glass tube filled with the sample. This is far more accurate than pycnometry for volatile organics.

Equipment: Anton Paar DMA 35 or equivalent. Step-by-Step:

- Calibration: Calibrate the device using air and ultra-pure water at 20.0°C.
- Injection: Inject ~2 mL of **2-ethenyl-3-methylthiophene** into the measuring cell using a Luer-lock syringe. Ensure no bubbles are trapped (bubbles cause artificially low density readings).
- Equilibration: Allow the instrument to thermalize the sample to 20.0°C (typically 30-60 seconds).
- Measurement: Record density () to 4 decimal places ().
- Cleaning: Flush cell with acetone and dry with air pump immediately to prevent polymerization.

Workflow 2: Boiling Point Determination (Siwoloboff Method)[1]

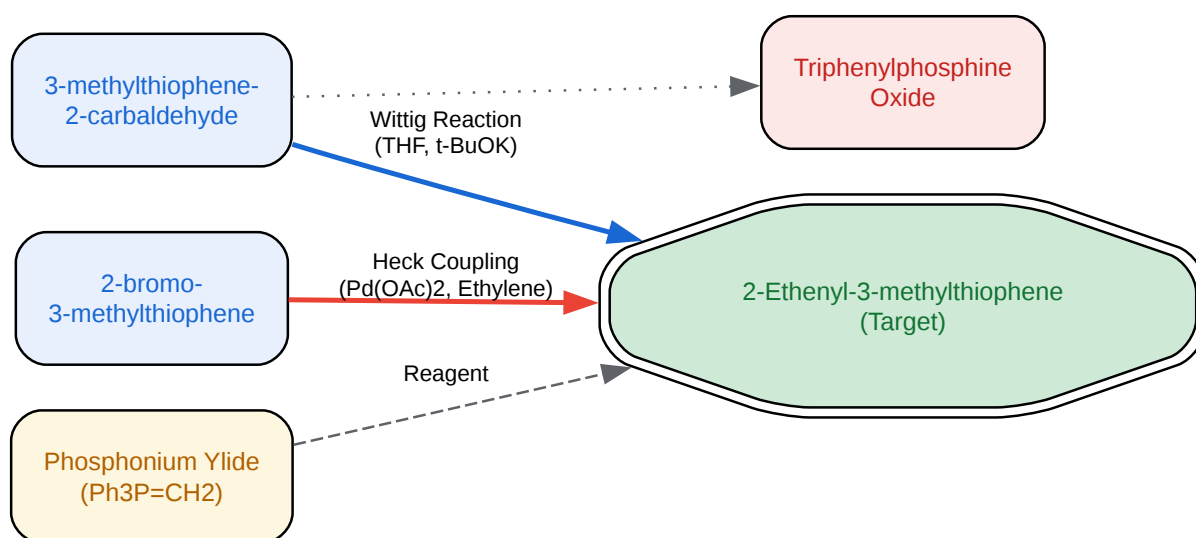
Principle: For small samples (<1 mL), the micro-boiling point method is preferred over distillation.

Step-by-Step:

- Setup: Place 3-4 drops of sample in a melting point capillary tube.
- Insert: Place a smaller, inverted capillary (sealed at the top) inside the liquid.
- Heat: Attach to a thermometer in a Thiele tube (oil bath). Heat slowly (2°C/min).[1]
- Observation: As temperature rises, bubbles will escape from the inverted capillary.[1]
- Endpoint: Stop heating when a continuous stream of bubbles emerges. Allow the bath to cool.
- Reading: The boiling point is the temperature at which the liquid is sucked back into the inverted capillary (vapor pressure = atmospheric pressure).

Part 5: Visualizations

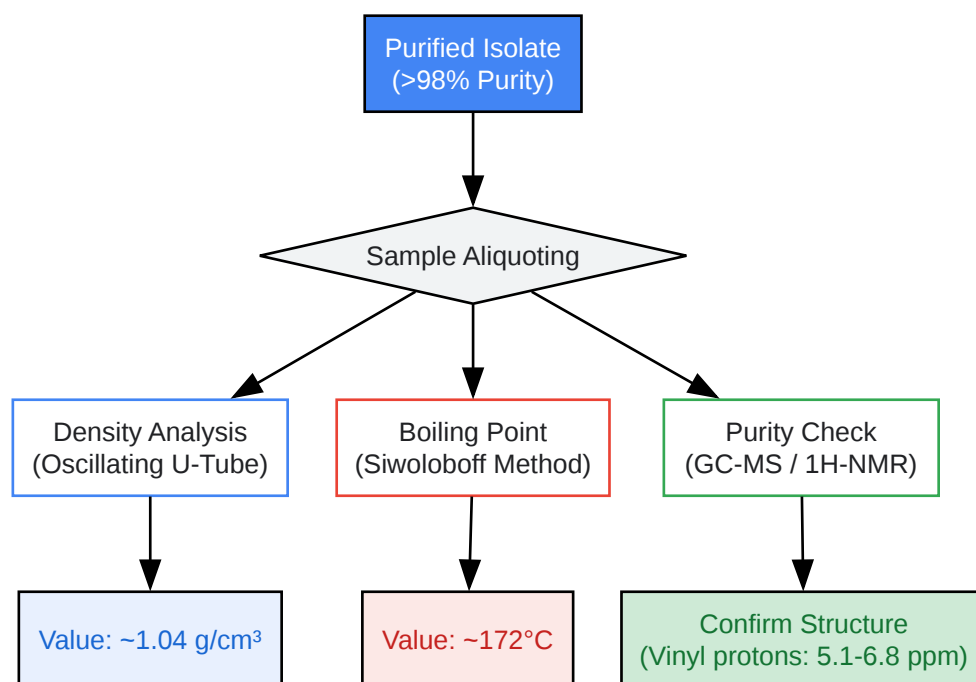
Diagram 1: Synthesis Pathway (Wittig & Heck)[1]



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Caption: Dual synthetic pathways for **2-ethenyl-3-methylthiophene**.^[1] The Wittig route (Blue) is preferred for laboratory scale purity, while Heck coupling (Red) is viable for industrial scale.^[1]

Diagram 2: Characterization Logic Flow^[1]



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Caption: Standardized workflow for validating the physicochemical properties of the synthesized monomer.

Part 6: References

- PubChem. (n.d.). 2-Ethyl-3-methylthiophene (Analog Data). National Library of Medicine. Retrieved October 26, 2023, from [\[Link\]\[1\]](#)
- ChemSrc. (2023). 3-Vinylthiophene Properties (Reference Standard). Retrieved October 26, 2023, from [\[Link\]\[1\]](#)
- Organic Letters. (2024). Iron-Catalyzed Perfluoroalkylarylation of Styrenes (Use of 3-Methyl-2-vinylthiophene). ACS Publications.[3] Retrieved October 26, 2023, from [\[Link\]\[1\]](#)
- Google Patents. (2017). CN107033206A - Synthesis of Thiophene Intermediates. Retrieved October 26, 2023, from [\[1\]](#)

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Sources

- [1. CN107033206A - 6 deazapurine nucleosides class compounds of methyl 7 and application thereof - Google Patents \[patents.google.com\]](#)
- [2. 3-VINYLTHIOPHENE | CAS#:13679-64-6 | Chemsrvc \[chemsrc.com\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
- To cite this document: BenchChem. [Comprehensive Technical Guide: 2-Ethenyl-3-Methylthiophene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8767200/docs#comprehensive-technical-guide-2-ethenyl-3-methylthiophene\]](https://www.benchchem.com/product/b8767200/docs#comprehensive-technical-guide-2-ethenyl-3-methylthiophene)

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